molecular formula C9H9ClO3S B1283240 3-(Phenylsulfonyl)propanoyl chloride CAS No. 3445-53-2

3-(Phenylsulfonyl)propanoyl chloride

Cat. No. B1283240
CAS RN: 3445-53-2
M. Wt: 232.68 g/mol
InChI Key: QPZGKMLYCRNKCK-UHFFFAOYSA-N
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Description

“3-(Phenylsulfonyl)propanoyl chloride” is a chemical compound with the molecular formula C9H9ClO3S . It has a molecular weight of 232.69 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “3-(Phenylsulfonyl)propanoyl chloride” is 1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 . This code represents the molecular structure of the compound. The compound consists of a phenylsulfonyl group attached to a propanoyl chloride group .


Physical And Chemical Properties Analysis

“3-(Phenylsulfonyl)propanoyl chloride” has a molecular weight of 232.68 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 231.9960930 g/mol . The topological polar surface area is 59.6 Ų . It has a heavy atom count of 14 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(Phenylsulfonyl)propanoyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it a valuable intermediate in creating sulfonyl derivatives, which are prevalent in many therapeutic drugs. For instance, it can be used to synthesize thiazolidine derivatives, which have shown diverse therapeutic and pharmaceutical activities .

Material Science Applications

In material science, this compound serves as a precursor for designing polymers and co-polymers with specific properties. Its ability to introduce sulfonyl groups into polymers can enhance their thermal stability and chemical resistance, making them suitable for high-performance materials .

Environmental Science

3-(Phenylsulfonyl)propanoyl chloride can be involved in environmental science research, particularly in the study of chemical interactions within ecosystems. Its role in synthesizing compounds that can act as markers or probes helps in tracing pollution pathways and understanding the environmental fate of various chemicals .

Analytical Chemistry

In analytical chemistry, this compound is used to modify chemical structures to enhance their detectability and quantification in complex mixtures. It can be part of the synthesis of analytical reagents or standards that are crucial for accurate measurement and analysis .

Biochemistry Research

This chemical is significant in biochemistry for studying enzyme-catalyzed reactions where sulfonyl groups play a role. It can be used to investigate the mechanisms of sulfonation reactions, which are vital for understanding metabolic pathways and drug metabolism .

Industrial Chemical Synthesis

Industrially, 3-(Phenylsulfonyl)propanoyl chloride is used in the synthesis of fine chemicals. It can act as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its reactive chloride group allows it to easily engage in further chemical transformations, making it a versatile building block in industrial chemistry .

properties

IUPAC Name

3-(benzenesulfonyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZGKMLYCRNKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555595
Record name 3-(Benzenesulfonyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3445-53-2
Record name 3-(Benzenesulfonyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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